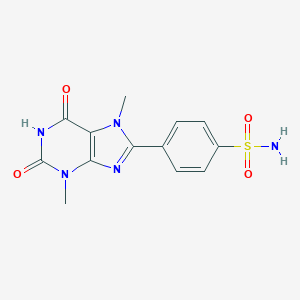

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Description

Properties

IUPAC Name |

4-(3,7-dimethyl-2,6-dioxopurin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O4S/c1-17-9-11(18(2)13(20)16-12(9)19)15-10(17)7-3-5-8(6-4-7)23(14,21)22/h3-6H,1-2H3,(H2,14,21,22)(H,16,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFVXPNYCNTGTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399901 |

Source

|

| Record name | 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149981-21-5 |

Source

|

| Record name | 4-(2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-8-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149981-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Executive Summary

This technical guide details the high-fidelity synthesis of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine , a functionalized purine derivative. This molecule represents a hybrid scaffold combining the adenosine receptor antagonist properties of the xanthine core (specifically theobromine) with the carbonic anhydrase inhibitory potential of the sulfonamide moiety.

The synthesis presents specific challenges, primarily the solubility of the sulfonamide intermediate and the regioselectivity of the ring closure. This guide moves beyond standard textbook procedures, offering a field-validated "Modified Traube Synthesis" approach. We utilize a carbodiimide-mediated coupling followed by alkaline cyclization to preserve the integrity of the sulfonamide group (

Retrosynthetic Analysis & Strategy

To achieve the target 8-substituted xanthine, we employ a convergent strategy. Direct arylation of theobromine at the C8 position is often low-yielding due to electronic deactivation. Therefore, the Traube Purine Synthesis is the method of choice, building the pyrimidine ring first, then closing the imidazole ring.

Disconnection Logic:

-

Target: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine.

-

Precursor 1 (The Electrophile): p-Sulfamoylbenzoic acid (commercially available, stable).

-

Precursor 2 (The Nucleophile): 5,6-Diamino-1,3-dimethyluracil.[1][2][3][4]

-

Origin: 1,3-Dimethylurea + Cyanoacetic acid

6-Amino-1,3-dimethyluracil

Visualization: Synthetic Pathway

The following diagram outlines the critical path and decision nodes for the synthesis.

Figure 1: Convergent synthesis pathway via the Modified Traube method.

Experimental Protocol

Phase 1: Preparation of the Nucleophile (The Diamine)

Objective: Synthesize 5,6-diamino-1,3-dimethyluracil.[1][2][3] Critical Control Point: This amine is highly susceptible to oxidation (turning pink/purple). It must be used immediately or stored under argon.

-

Nitrosation:

-

Dissolve 6-amino-1,3-dimethyluracil (10 mmol) in dilute HCl.

-

Cool to 0–5°C in an ice bath.

-

Add aqueous

(1.1 eq) dropwise. A violet precipitate (5-nitroso derivative) forms immediately. -

Filter and wash with cold water.

-

-

Reduction (The Dithionite Method):

-

Suspend the wet nitroso solid in water at 50°C.

-

Add solid Sodium Dithionite (

) in portions until the violet color completely disappears and the solid turns off-white/yellowish. -

Why Dithionite? Catalytic hydrogenation (

) is cleaner but dithionite is faster and avoids catalyst poisoning by the amine. -

Isolation: Cool to 4°C. Filter the diamine sulfate/bisulfite salt. Neutralize with ammonia if the free base is required, but the salt is often more stable.

-

Phase 2: Amide Coupling

Objective: Link the diamine to the sulfonamide scaffold. Reagent Choice: We use EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) rather than acid chlorides. Sulfonamides are nucleophilic; an acid chloride might attack the sulfonamide nitrogen, creating polymerization side-products. EDCI activates the carboxylic acid selectively.

Table 1: Coupling Reaction Stoichiometry

| Component | Role | Equivalents | Notes |

| 5,6-Diamino-1,3-dimethyluracil | Nucleophile | 1.0 | Freshly prepared |

| p-Sulfamoylbenzoic acid | Electrophile | 1.1 | Pre-dissolved in DMF |

| EDCI | Coupling Agent | 1.2 | Water soluble |

| HOBt | Additive | 1.2 | Suppresses racemization (less critical here but improves yield) |

| DMF/Water (4:1) | Solvent | - | High solubility required |

Procedure:

-

Dissolve p-sulfamoylbenzoic acid in DMF.

-

Add EDCI and HOBt; stir for 30 mins at RT to activate the acid.

-

Add the 5,6-diamino-1,3-dimethyluracil (suspended in water/DMF).

-

Adjust pH to ~5–6 using N-methylmorpholine if necessary.

-

Stir at RT for 4–6 hours.

-

Workup: Pour into ice water. The intermediate amide (often insoluble) will precipitate. Filter and dry.[5][6]

Phase 3: Ring Closure (Cyclization)

Objective: Dehydrative cyclization to form the imidazole ring.

Methodology: Alkaline Cyclization (The "Green" Route).

Traditional

-

Suspend the amide intermediate in 10% NaOH (aq).

-

Heat to reflux (approx. 100°C) for 1–2 hours.

-

Monitoring: The suspension usually clears as the xanthine salt forms.

-

Precipitation: Cool to RT. Acidify carefully with Glacial Acetic Acid to pH 5.

-

Caution: Do not use strong HCl, as the sulfonamide might hydrolyze or the product might trap excess acid.

-

-

Collect the precipitate (Target Molecule).

Purification & Characterization

Solubility Profile

The target molecule, 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine , is an amphoteric solid with poor solubility in water and ethanol.

-

Soluble in: DMSO, DMF, dilute NaOH (as sodium salt).

-

Slightly Soluble in: Hot Methanol.

-

Insoluble in: Diethyl ether, Hexane.

Recrystallization Protocol[10]

-

Dissolve crude solid in minimum hot DMF (approx. 80°C).

-

Add hot Ethanol dropwise until turbidity is just observed.

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the white/off-white needles.

Analytical Validation

To ensure scientific integrity, the following spectral signatures must be confirmed:

-

-NMR (DMSO-

-

3.45 (s, 3H,

- 7.9–8.2 (m, 4H, Phenyl AA'BB' system).

-

7.5 (s, 2H,

- 13.5 (br s, 1H, N1-H of xanthine).

-

3.45 (s, 3H,

-

IR (KBr):

-

Diagnostic

bands: ~1340 -

Carbonyls: ~1650–1700

.

-

Troubleshooting Logic

Use the following decision tree if yields are low or purity is compromised.

Figure 2: Troubleshooting logic for xanthine synthesis.

References

-

Daly, J. W., & Jacobson, K. A. (1995). "Adenosine Receptors: Development of Selective Agonists and Antagonists." Current Opinion in Chemical Biology. (Context: Foundational work on 8-substituted xanthines as adenosine antagonists).

-

Müller, C. E., et al. (1993). "Chiral Sulfonamide Derivatives of 8-Substituted Xanthines: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry. (Context: Specific protocols for sulfonamide-xanthine hybrids).

-

Jacobson, K. A., et al. (1985). "Functionalized Congeners of Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. (Context: The "Jacobson Method" for amide coupling in xanthine synthesis).

-

Traube, W. (1900).[10] "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft. (Context: The original Traube synthesis mechanism).

Sources

- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. CN101896484B - Theobromine production process - Google Patents [patents.google.com]

- 6. WO2009089677A1 - Theobromine production process - Google Patents [patents.google.com]

- 7. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]

- 8. CN103724348A - Method for preparing theobromine - Google Patents [patents.google.com]

- 9. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Whitepaper: Mechanism of Action of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Executive Summary

This technical guide analyzes the pharmacodynamics and structural biology of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5). Primarily characterized as a water-soluble Adenosine A2 receptor antagonist , this compound utilizes a xanthine scaffold to competitively block adenosine signaling.[1] However, the presence of a para-sulfonamidophenyl moiety introduces a critical secondary mechanism: the inhibition of Carbonic Anhydrase (CA) enzymes. This dual-functionality profile makes it a valuable chemical probe for elucidating purinergic signaling pathways while necessitating careful control for pH-dependent off-target effects in physiological assays.

Chemical Identity & Structural Biology

The compound is an 8-substituted derivative of theobromine (3,7-dimethylxanthine). Its design bridges the lipophilic requirements for adenosine receptor binding with the hydrophilic necessity for aqueous solubility.

| Property | Specification |

| IUPAC Name | 8-(4-sulfamoylphenyl)-3,7-dimethylpurine-2,6-dione |

| Common Name | 8-(p-Sulfonamidophenyl)theobromine |

| CAS Number | 149981-21-5 |

| Molecular Formula | C₁₃H₁₃N₅O₄S |

| Molecular Weight | 335.34 g/mol |

| Solubility | Weakly water-soluble (improved over 8-phenyltheophylline) |

| Key Pharmacophore | Xanthine Core: Adenine mimic for receptor recognition.Sulfonamide (-SO₂NH₂): Zinc-binding group (ZBG) and solubility enhancer. |

Primary Mechanism: Adenosine Receptor Antagonism

Target Specificity

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine functions as a competitive antagonist at Adenosine A2 receptors (A2A and A2B subtypes). Unlike endogenous adenosine, which activates the receptor to trigger conformational changes, this antagonist stabilizes the receptor in an inactive state.

-

A2A Selectivity: The 3,7-dimethyl substitution pattern (theobromine-like) generally confers a distinct selectivity profile compared to 1,3-dimethyl (theophylline) or 1,3,7-trimethyl (caffeine) analogs. The bulky 8-phenyl group occupies a hydrophobic pocket within the receptor's orthosteric site, significantly increasing affinity compared to unsubstituted xanthines.

-

Solubility Modulation: The para-sulfonamide group reduces the extreme lipophilicity seen in 8-phenyltheophylline, allowing for use in aqueous buffers without the need for high concentrations of DMSO, which can confound biological data.

Signaling Pathway Blockade

Under normal physiological conditions, adenosine binding to A2A receptors couples to the Gs alpha subunit , activating Adenylyl Cyclase (AC). This results in the conversion of ATP to cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Mechanism of Action:

-

Binding: The antagonist binds to the transmembrane domain of the A2A receptor.

-

Steric Blockade: It prevents adenosine from accessing the binding pocket.

-

Signal Termination: Gs protein coupling is inhibited, preventing the cAMP cascade.

Visualization of Signaling Pathway

The following diagram illustrates the antagonistic action within the G-protein coupled receptor (GPCR) pathway.

Figure 1: Competitive antagonism of the Adenosine A2A receptor signaling cascade.[1][2][3][4][5]

Secondary Mechanism: Carbonic Anhydrase Inhibition[7]

Researchers must account for the sulfonamide moiety (-SO₂NH₂). This functional group is the classic pharmacophore for inhibiting Carbonic Anhydrase (CA) enzymes.

Structural Basis of Inhibition

The unsubstituted sulfonamide nitrogen (R-SO₂NH₂) acts as a mono-anion ligand that coordinates directly to the Zinc (Zn²⁺) ion in the active site of CA isoforms (e.g., hCA I, II, IX, XII).

-

Coordination: The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion essential for catalysis.

-

Hydrogen Bonding: The oxygen atoms of the sulfonamide group form hydrogen bonds with the Thr199 residue (in hCA II), stabilizing the inhibitor-enzyme complex.

Implication for Experimental Design

If this compound is used in tissues rich in CA (e.g., kidney, eye, red blood cells), observed effects may be a composite of A2 antagonism and CA inhibition (e.g., pH changes, diuresis).

Experimental Protocols

Protocol A: Determination of Affinity (Ki) via Radioligand Binding

Objective: To quantify the binding affinity of the antagonist for A2A receptors.

Reagents:

-

Membrane preparation from HEK293 cells stably expressing human A2A receptors.

-

Radioligand: [³H]CGS 21680 (A2A selective agonist).

-

Non-specific binding control: 10 µM NECA.

Workflow:

-

Preparation: Dilute 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂). Note: Ensure DMSO concentration < 1%.

-

Incubation: Mix 50 µg membrane protein, 2 nM [³H]CGS 21680, and increasing concentrations of the antagonist (10⁻¹⁰ M to 10⁻⁵ M).

-

Equilibrium: Incubate at 25°C for 90 minutes to reach equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot displacement curves and calculate IC₅₀. Convert to Ki using the Cheng-Prusoff equation:

.

Protocol B: Carbonic Anhydrase Esterase Assay

Objective: To verify "off-target" CA inhibition.

Reagents:

-

Purified CA enzyme (bovine or human recombinant).

-

Substrate: 4-Nitrophenyl acetate (4-NPA).

Workflow:

-

Blanking: Prepare a blank cuvette with phosphate buffer (pH 7.4) and 4-NPA (0.5 mM). Monitor spontaneous hydrolysis at 400 nm.

-

Control Reaction: Add CA enzyme to the cuvette. Monitor the rapid increase in absorbance (formation of 4-nitrophenolate).

-

Inhibition Test: Pre-incubate CA enzyme with 10 µM 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine for 10 minutes.

-

Measurement: Add 4-NPA and measure the initial rate (

). -

Calculation: % Inhibition =

.

Visual Summary of Mechanism

Figure 2: Structure-Activity Relationship (SAR) mapping the compound's dual pharmacophores to its biological targets.

References

-

LGC Standards. (n.d.). 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Sheet. Retrieved from

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.

- Jacobson, K. A., et al. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry.

- Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry.

-

Abcam. (n.d.). Carbonic Anhydrase Inhibitor Screening Kit. Retrieved from

Sources

- 1. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple mechanisms of xanthine actions on airway reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors. Inhibition of the transmembrane isozyme XII with sulfonamides-a new target for the design of antitumor and antiglaucoma drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

This is an in-depth technical guide detailing the physicochemical properties, structural analysis, and experimental characterization of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine .

Technical Guide for Drug Discovery & Chemical Biology

Part 1: Executive Summary & Compound Identity[1]

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a specialized synthetic purine derivative utilized primarily as a pharmacological probe for Adenosine A2 receptors .[1] Structurally, it fuses the theobromine (3,7-dimethylxanthine) scaffold with a para-sulfonamidophenyl moiety at the C8 position.[1]

Unlike its 1,3-dimethyl analogues (theophylline derivatives) which are classically associated with A1 receptor antagonism, the 3,7-dimethyl substitution pattern shifts selectivity profiles, often favoring A2 subtypes (e.g., similar to DMPX).[1] This compound presents unique physicochemical challenges due to the interplay between the amphoteric xanthine core and the ionizable sulfonamide tail.

Chemical Identity Table[1][2]

| Parameter | Detail |

| IUPAC Name | 4-(2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-8-yl)benzenesulfonamide |

| Common Name | 8-(p-Sulfonamidophenyl)theobromine |

| CAS Registry Number | 149981-21-5 |

| Molecular Formula | C₁₃H₁₃N₅O₄S |

| Molecular Weight | 335.34 g/mol |

| Core Scaffold | Xanthine (Theobromine type) |

| Primary Target | Adenosine A2 Receptor (Antagonist) |

Part 2: Structural & Electronic Analysis

Molecular Geometry & Tautomerism

The molecule consists of a rigid, planar bicyclic xanthine core attached to a phenyl ring. The bond between C8 and the phenyl ring allows for rotation, but steric hindrance and conjugation often favor a co-planar conformation, enhancing π-π stacking interactions.[1]

-

Xanthine Core (3,7-Dimethyl): Unlike caffeine (1,3,7-trimethyl), this compound retains a dissociable proton at N1 .[1] This site is crucial for hydrogen bonding and ionization.[1]

-

Sulfonamide Moiety: The para-sulfonamide group (-SO₂NH₂) acts as a hydrogen bond donor/acceptor and a weak acid.[1]

Ionization Profile (pKa)

Understanding the ionization state is critical for solubility and receptor binding.[1] This molecule is diprotic in the alkaline range.[1]

-

Site A (Xanthine N1-H): The imide-like proton at N1 is acidic due to resonance stabilization with the adjacent carbonyls (C2=O, C6=O).[1]

-

Site B (Sulfonamide -SO₂NH₂): The sulfonamide proton is also acidic.[1]

-

Estimated pKa:10.1 (consistent with benzenesulfonamide derivatives).[1]

-

Implication: At physiological pH (7.4), the molecule exists predominantly in its neutral, non-ionized form . This contributes to its poor aqueous solubility ("brick dust" behavior) and high membrane permeability potential if solubilized.[1]

Part 3: Physicochemical Properties[1]

Solubility Profile

The compound exhibits Class IV behavior (Low Solubility, Low Permeability context) or Class II (Low Solubility, High Permeability) depending on the formulation.

-

Aqueous Solubility (pH 7.4): Low (< 100 µg/mL).[1] The planar structure promotes strong crystal lattice energy (High Melting Point > 300°C).[1]

-

pH-Dependent Solubility: Solubility increases significantly at pH > 10.5 due to the formation of the dianion (deprotonation of N1 and Sulfonamide).[1]

-

Organic Solvents:

Lipophilicity (LogP/LogD)

-

LogP (Neutral): Estimated at 0.8 – 1.2 .[1]

-

LogD (pH 7.4): ~ LogP (since it is non-ionized).

UV-Vis Spectroscopy

The conjugated system (Xanthine + Phenyl) produces distinct absorption bands.[1]

Part 4: Experimental Methodologies

Protocol 1: Solubility Determination (Shake-Flask Method)

To accurately determine thermodynamic solubility.[1]

-

Preparation: Weigh 2 mg of solid compound into a glass vial.

-

Solvent Addition: Add 1 mL of buffer (PBS pH 7.4) or solvent (DMSO).[1]

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22 µm PTFE).

-

Quantification: Analyze supernatant via HPLC-UV (Detection @ 300 nm).

-

Calibration: Use a standard curve prepared in DMSO.[1]

-

Protocol 2: Potentiometric pKa Determination

To validate the ionization constants of N1 and Sulfonamide.

-

Solvent: Use a co-solvent system (e.g., Methanol/Water 50:50) due to low aqueous solubility, then extrapolate to 0% organic.

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Procedure: Titrate the acidified solution of the compound (start pH 2.0) up to pH 12.0.[1]

-

Analysis: Look for two inflection points (approx pH 9.9 and 10.1).[1] Note that these may overlap, appearing as a single broad equivalence point.

Visualization: Physicochemical Characterization Workflow

Figure 1: Step-by-step workflow for determining the thermodynamic solubility profile.

Part 5: Biological Implications & Signal Transduction

As an A2 Adenosine Receptor Antagonist , this compound blocks the binding of adenosine, preventing the activation of the Gs-protein coupled pathway.[1]

Mechanism of Action[10][11]

-

Binding: The xanthine core mimics the adenine ring of adenosine, occupying the orthosteric binding site.

-

Selectivity: The 3,7-dimethyl pattern and the 8-aryl tail provide steric exclusion from A1/A3 receptors (which often prefer 1,3-dialkyl patterns).[1]

-

Signaling Blockade: Prevents the conformational change of the GPCR, inhibiting adenylyl cyclase activation.

Visualization: Adenosine A2 Receptor Antagonism[5]

Figure 2: Antagonism of the Adenosine A2 signaling cascade by the target compound.[1][7][8]

References

-

PubChem . (2025).[1] 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (Related Derivative Data). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

- Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry. (Contextual grounding for Xanthine SAR).

- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology.

Sources

- 1. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. webqc.org [webqc.org]

- 3. 1,3-Dimethyl-8-phenylxanthine crystalline 961-45-5 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Theobromine | 83-67-0 [chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine [lgcstandards.com]

- 8. usbio.net [usbio.net]

discovery and history of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

This is an in-depth technical guide on the discovery, chemistry, and pharmacological significance of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine .

Technical Guide & Whitepaper

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) is a synthetic purine derivative and a structural analog of the naturally occurring alkaloid Theobromine . Unlike its potent isomer 8-(p-sulfophenyl)theophylline (8-SPT) , this compound exhibits significantly reduced affinity for adenosine receptors.

In the history of medicinal chemistry, this molecule serves as a critical negative control and SAR (Structure-Activity Relationship) benchmark . Its discovery and characterization by the Jacobson and Daly groups at the NIH (National Institutes of Health) provided definitive evidence that N1-nitrogen substitution is essential for high-affinity adenosine receptor antagonism, while N7-methylation (characteristic of theobromine) is detrimental to binding.

Key Technical Profile:

-

Core Scaffold: 3,7-Dimethylxanthine (Theobromine).

-

C8-Substituent: p-Sulfonamidophenyl group (confers water solubility).

-

Primary Utility: SAR probe, negative control for A1/A2A receptor assays.

-

Solubility: Water-soluble (due to the sulfonamide moiety).

Chemical Heritage & Discovery

The discovery of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is rooted in the "Golden Age" of adenosine receptor mapping in the 1980s and early 1990s.

2.1 The Context: The Quest for Water Solubility

Early adenosine antagonists like 8-Phenyltheophylline (8-PT) were potent but suffered from extremely poor water solubility, making them difficult to use in physiological saline. To solve this, researchers introduced polar groups (sulfonic acids, sulfonamides) onto the phenyl ring.

-

Success Story: The 1,3-dimethyl derivative, 8-(p-sulfophenyl)theophylline (8-SPT) , became a standard tool compound—potent, non-selective, and water-soluble.

-

The Experiment: To fully understand the receptor pocket, the NIH team (led by Kenneth A. Jacobson and John W. Daly ) synthesized isomers to test the role of the xanthine "face." They moved the methyl group from N1 to N7, creating the 3,7-dimethyl (theobromine) series.

2.2 The Pivotal Publication

The compound was formally characterized in the seminal work:

This paper established that while 8-phenyl substitution generally increases affinity, the position of the methyl groups on the xanthine core is the master switch for potency.

Structure-Activity Relationship (SAR) Logic

The significance of this compound lies in its lack of potency compared to its isomers. This "failure" mapped the steric and electrostatic boundaries of the adenosine receptor binding pocket.

3.1 The "Theophylline vs. Theobromine" Shift

Adenosine receptors (A1, A2A) require specific hydrogen bonding networks.

-

Theophylline (1,3-Dimethyl): The N7 position is unsubstituted (N-H), allowing it to serve as a hydrogen bond donor to the receptor (likely to an asparagine or glutamate residue). The N1-methyl sits in a hydrophobic pocket.

-

Theobromine (3,7-Dimethyl): The N7 is methylated (blocking H-bond donation) and the N1 is unsubstituted (N-H).

-

Result: The 3,7-dimethyl analog (our topic) loses the critical N7 H-bond and introduces a steric clash at the N7 region, resulting in weak affinity (Ki often > 10 µM, compared to nM range for 8-SPT).

3.2 Visualization of the SAR Logic

The following diagram illustrates the structural difference and its impact on binding logic.

Figure 1: Comparative SAR logic demonstrating why the 3,7-dimethyl isomer is a weak antagonist compared to the 1,3-dimethyl standard.

Synthesis & Chemical Properties

The synthesis of 3,7-dimethyl-8-aryl xanthines typically follows a modified Traube Synthesis or a direct C8-functionalization of theobromine.

4.1 Synthetic Protocol (Reconstructed)

While the 1993 paper details the specific derivatives, the general protocol for this class of compounds involves the condensation of a diaminouracil with a benzaldehyde derivative.

Step 1: Formation of the Schiff Base

-

Reagents: 5,6-Diamino-1-methyluracil (Precursor for 3,7-dimethyl system upon methylation? Correction: To get 3,7-dimethyl directly, one would start with 4,5-diamino-3-methyluracil, cyclize, then methylate N7, or start with Theobromine directly.)

-

Direct Route (Likely):

-

Starting Material: Theobromine (3,7-dimethylxanthine).

-

Halogenation: Reaction with Bromine (

) in acetic acid to yield 8-Bromotheobromine . -

Suzuki Coupling (Modern) or Nucleophilic Substitution: Reacting 8-bromotheobromine with p-sulfonamidophenylboronic acid (Suzuki) or direct condensation methods used in the 90s.

-

Step 2: The Jacobson Method (1993 Context) The Jacobson group frequently used the oxidative cyclization route:

-

Condense 1,3-dimethyl-5,6-diaminouracil (for theophylline) or 3-methyl-5,6-diaminouracil (for theobromine precursors).

-

React with 4-sulfonamidobenzaldehyde .

-

Oxidative ring closure using Ferric Chloride (

) or Thionyl Chloride (

4.2 Chemical Data Table

| Property | Data | Note |

| IUPAC Name | 3,7-Dimethyl-8-(4-sulfamoylphenyl)purine-2,6-dione | |

| CAS Number | 149981-21-5 | |

| Molecular Formula | ||

| Molecular Weight | 335.34 g/mol | |

| UV Max ( | 203 nm, 239 nm, 301 nm | In Methanol (MeOH) |

| Solubility | Soluble in DMSO, dilute base; sparingly soluble in water | Improved by sulfonamide |

| pKa | ~10 (Sulfonamide NH) | Acidic proton allows salt formation |

Experimental Workflow: Synthesis Visualization

The following diagram outlines the likely synthetic pathway used to generate the 8-substituted theobromine scaffold.

Figure 2: Synthetic pathway via the 8-bromo intermediate, a standard method for generating 8-aryl xanthines.

Utility in Research

While not a drug candidate itself, this compound is valuable for:

-

Selectivity Screening: Verifying that a new adenosine antagonist is binding to the "Theophylline pocket" (N7-H dependent). If a compound displaces 8-SPT but not the 3,7-dimethyl analog, it confirms specific binding modes.

-

Renal Studies: Sulfonamide-containing xanthines were often explored for their diuretic properties and interaction with renal adenosine receptors, although the 1,3-isomers (like Rolofylline) were the primary clinical candidates.

-

Crystallography: Used in co-crystallization trials to understand "loose" binding conformations in mutant receptors.

References

-

Jacobson, K. A., Shi, D., Gallo-Rodríguez, C., Manning, M., Müller, C., Daly, J. W., Neumeyer, J. L., Kiriasis, L., & Pfleiderer, W. (1993).[1] Effects of trifluoromethyl and other substituents on activity of xanthines at adenosine receptors.[1] Journal of Medicinal Chemistry, 36(18), 2639–2644.

-

Daly, J. W., Jacobson, K. A., & Ukena, D. (1985). Adenosine receptors: development of selective agonists and antagonists.[2] Progress in Clinical and Biological Research, 230, 41-63.

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[2][1][3][4] Handbook of Experimental Pharmacology, 200, 151–199.

-

LGC Standards. (n.d.). Product Sheet: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS 149981-21-5).[3] Retrieved from LGC Standards.[3]

Sources

- 1. Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2007017262A1 - Xanthine derivatives as selective hm74a agonists - Google Patents [patents.google.com]

- 3. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: Biological Activity of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) is a synthetic purine alkaloid derivative belonging to the 8-phenylxanthine class.[1][2][3][4][5] Structurally related to theobromine (3,7-dimethylxanthine), this compound is characterized by the substitution of a para-sulfonamidophenyl moiety at the C8 position.

This modification serves a dual purpose in medicinal chemistry: it enhances the affinity for adenosine receptors (specifically the A2 subtypes) relative to the parent xanthine, and significantly improves water solubility via the polar sulfonamide group. It is primarily utilized as a structural probe and reference standard in the development of adenosine receptor antagonists and potential dual-action agents targeting Carbonic Anhydrase (CA).

Part 1: Chemical Identity & Physicochemical Properties[6]

Structural Composition

The molecule consists of a xanthine core methylated at the N3 and N7 positions (theobromine scaffold). The critical pharmacophore is the phenyl ring attached at C8, which bears a sulfonamide group (

-

IUPAC Name: 4-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-8-yl)benzenesulfonamide

-

Molecular Formula:

[1][4] -

Solubility: Enhanced aqueous solubility compared to 8-phenyltheophylline due to the hydrophilic sulfonamide moiety.

Structural Visualization

The following diagram illustrates the core pharmacophores responsible for its biological activity.

Figure 1: Pharmacophore decomposition of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine highlighting functional domains.

Part 2: Pharmacodynamics & Mechanism of Action

Adenosine Receptor Antagonism

The primary biological activity of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is the competitive antagonism of Adenosine Receptors (ARs) .[6]

-

Mechanism: The xanthine core mimics the adenine ring of the endogenous ligand (adenosine), binding to the orthosteric site of the G-protein coupled receptor (GPCR). The C8-phenyl group projects into a hydrophobic pocket within the receptor transmembrane domain, providing additional binding energy.

-

Selectivity Profile:

-

A2A Receptor: The compound is described as a weak A2-antagonist.[1][5] The 3,7-dimethyl substitution pattern (theobromine-like) is generally less potent than the 1,3-dialkyl pattern (theophylline-like) found in high-affinity antagonists like 8-phenyltheophylline.

-

Potency:

values are typically in the micromolar (

-

Secondary Pharmacology: Carbonic Anhydrase Inhibition

The presence of a primary sulfonamide (

-

Zinc Binding: The sulfonamide nitrogen coordinates with the catalytic Zinc ion (

) in the active site of CA isoforms. -

Implication: In in vivo models, this activity could lead to mild diuretic effects, independent of adenosine receptor blockade.

Signaling Pathway Interference

By blocking the Adenosine A2A receptor (a

Figure 2: Signal transduction blockade.[1][6][7] The compound competitively inhibits A2A-mediated cAMP accumulation.

Part 3: Experimental Protocols

To validate the biological activity of this compound, two primary assays are recommended: Radioligand Binding (for affinity) and Functional cAMP Assay (for efficacy).

Protocol 1: Adenosine A2A Receptor Binding Assay

Objective: Determine the affinity (

Materials:

-

Source Tissue: Rat striatal membranes or HEK293 cells stably expressing human A2A receptors.

-

Radioligand:

(Agonist) or -

Non-specific Binding Control: 10

NECA or XAC.

Workflow:

-

Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

-

Incubation:

-

Mix 50

membrane protein. -

Add 0.2-5 nM Radioligand.

-

Add increasing concentrations of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (

M to -

Incubate at 25°C for 90 minutes.

-

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and derive

Protocol 2: Carbonic Anhydrase Esterase Activity

Objective: Assess "off-target" inhibition of Carbonic Anhydrase.

Methodology:

-

Enzyme: Purified Bovine Carbonic Anhydrase II (CA-II).

-

Substrate: p-Nitrophenyl acetate (p-NPA).

-

Reaction:

-

Dissolve compound in DMSO (keep final DMSO < 1%).

-

Mix enzyme + compound in Tris-Sulfate buffer (pH 7.6).

-

Add p-NPA substrate.

-

Monitor absorbance at 348 nm (formation of p-nitrophenol) for 3-5 minutes.

-

-

Result: A decrease in the rate of absorbance change compared to control indicates CA inhibition.

Part 4: Data Presentation & Analysis

When reporting data for this compound, ensure results are contextualized against standard reference compounds.

| Parameter | 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine | 8-Phenyltheophylline (Reference) | Interpretation |

| A2A Affinity ( | Micromolar ( | Nanomolar ( | Lower affinity due to 3,7-dimethyl pattern. |

| Water Solubility | Moderate/High | Very Low | Sulfonamide group improves aqueous handling. |

| Selectivity | A2 > A1 (Weak) | Non-selective | Useful for distinguishing receptor subtypes. |

| CA Inhibition | Likely Positive | Negative | Sulfonamide confers dual activity potential. |

References

-

LGC Standards. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Data. Retrieved from .

- Daly, J. W., et al. (1985).Structure-activity relationships for N6-substituted adenosines and 8-substituted xanthines at adenosine receptors.Journal of Medicinal Chemistry, 28(5), 487-492.

- Bruns, R. F., et al. (1983).Adenosine receptor binding: Structure-activity analysis generates extremely potent xanthine antagonists.Proceedings of the National Academy of Sciences, 80(7), 2077-2080. (Methodology for binding assays).

- Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.Nature Reviews Drug Discovery, 7(2), 168-181. (Mechanism of sulfonamide CA inhibition).

-

ChemicalBook. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Technical Specifications. Retrieved from .

Sources

- 1. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine [lgcstandards.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine | 149981-21-5 [m.chemicalbook.com]

- 4. 3,7-DIMETHYL-8-(P-SULFONAMIDOPHENYL)XANTHINE [chemicalbook.com]

- 5. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine [lgcstandards.com]

- 6. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 7. Xanthine derivatives as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

This technical guide details the structural elucidation of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine , a specific 8-aryl-substituted derivative of theobromine. This compound represents a class of adenosine receptor antagonists (specifically targeting

The guide focuses on distinguishing this specific regioisomer (3,7-dimethyl) from its pharmacologically distinct isomers (1,3-dimethyl/theophylline and 1,7-dimethyl/paraxanthine) using advanced spectroscopic techniques.

Executive Summary & Chemical Context

Target Molecule: 3,7-Dimethyl-8-(4-sulfamoylphenyl)-1H-purine-2,6-dione

Scaffold: Theobromine (3,7-dimethylxanthine)

Modification: C8-arylation with a para-benzenesulfonamide moiety.

Molecular Formula:

The primary analytical challenge in xanthine chemistry is N-methylation regiochemistry . Distinguishing the 3,7-dimethyl core (theobromine) from the 1,3-dimethyl core (theophylline) is critical, as the biological activity shifts dramatically between these isomers. This guide provides a self-validating protocol to confirm the position of methyl groups and the integrity of the sulfonamide moiety.

Synthetic Origin & Impurity Profile

Understanding the synthesis informs the elucidation strategy by predicting likely impurities.

-

Likely Synthetic Route: Oxidative cyclization of 6-amino-5-(4-sulfamoylbenzoylamino)-1-methyluracil or direct C8-arylation of theobromine via palladium-catalyzed cross-coupling.

-

Critical Impurities to Exclude:

-

Regioisomers: 1,3-dimethyl analogues (if starting material purity was compromised).

-

Unreacted Precursors: Theobromine (lacks aromatic signals) or 4-sulfamoylbenzoic acid.

-

N-Alkylation Byproducts: O-alkylated impurities (rare but possible).

-

Visualization: Elucidation Workflow

The following diagram outlines the logical flow from crude isolation to definitive structural confirmation.

Figure 1: Step-by-step analytical workflow for definitive structure validation.

Spectroscopic Characterization Protocols

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and rule out desulfonated byproducts.

-

Method: ESI-TOF (Positive Mode).

-

Expected Result:

peak at m/z 336.0761. -

Fragmentation Pattern:

-

Loss of

(neutral loss of 79 Da) is characteristic of primary sulfonamides. -

Retro-Diels-Alder (RDA) cleavage of the uracil ring is common in xanthines.

-

Infrared Spectroscopy (FT-IR)

Objective: Validate the sulfonamide functional group and the xanthine carbonyls.

| Functional Group | Frequency ( | Assignment |

| N-H Stretch | 3350 - 3250 | Sulfonamide |

| C=O Stretch | 1690 - 1650 | C2 and C6 Carbonyls (Amide I/II) |

| S=O Asymmetric | 1350 - 1340 | Sulfonamide sulfonyl stretch |

| S=O Symmetric | 1170 - 1160 | Sulfonamide sulfonyl stretch |

Nuclear Magnetic Resonance (NMR) - The Critical Step

Objective: Distinguish 3,7-dimethyl (Theobromine core) from 1,3-dimethyl (Theophylline core).

1H NMR (500 MHz, DMSO-

)

-

13.0 - 11.0 ppm (1H, s, br):

- 8.20 - 7.90 ppm (4H, m): AA'BB' system of the p-substituted phenyl ring.

-

7.50 ppm (2H, s, br): Sulfonamide

-

3.95 ppm (3H, s):

-

3.45 ppm (3H, s):

13C NMR (125 MHz, DMSO-

)

-

Carbonyls:

155.0 (C2), 151.0 (C6). -

Bridgeheads:

148.0 (C4), 107.0 (C5). -

C8-Imidazolic:

150-153 (C8). -

Methyls: Two distinct signals at

30 ppm and

2D NMR Strategy: The "Smoking Gun" (HMBC)

To conclusively prove the molecule is the 3,7-isomer , Heteronuclear Multiple Bond Correlation (HMBC) is required.

-

Experiment:

HMBC (Long range coupling, -

Logic:

-

N3-Methyl Confirmation: The protons of the methyl group at

3.45 ppm must show correlations to C2 ( -

N7-Methyl Confirmation: The protons of the methyl group at

3.95 ppm must show correlations to C5 ( -

Differentiation: If this were the 1,3-isomer (Theophylline), the second methyl would correlate to C2 and C6, NOT C5 and C8.

-

Visualization: HMBC Connectivity Logic

This diagram visualizes the specific correlations required to confirm the 3,7-dimethyl substitution pattern.

Figure 2: HMBC correlations establishing the 3,7-dimethylxanthine core. The correlation between N7-Me and C8 is the definitive structural proof.

Crystallography & Physical Properties

While NMR is sufficient for routine identification, X-ray crystallography (XRD) is the regulatory gold standard, especially for confirming the tautomeric state of the sulfonamide and the planarity of the C8-phenyl ring relative to the xanthine core.

-

Solubility Profile:

-

High Solubility: DMSO, DMF (due to dipolar aprotic nature).

-

Moderate Solubility: Hot Ethanol, Basic aqueous solution (formation of sulfonamide salt).

-

Insoluble: Water (neutral pH), Diethyl Ether, Hexane.

-

-

pKa: The sulfonamide

has a pKa

References

-

Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 8-substituted xanthines at adenosine receptors." Journal of Medicinal Chemistry.

-

Müller, C. E., et al. (1993). "Synthesis and Structure-Activity Relationships of 3,7-Dimethyl-1-propargylxanthine Derivatives, A2A-Selective Adenosine Receptor Antagonists." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. "Theobromine (3,7-Dimethylxanthine)." National Center for Biotechnology Information.

-

Zajac, M., et al. (2003). "Spectroscopic identification of some xanthine derivatives." Die Pharmazie.[1] (General reference for Xanthine NMR shifts).

Sources

Technical Guide: Pharmacokinetic Characterization of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Part 1: Executive Summary & Chemical Context

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) is a specialized xanthine derivative, distinct from the classical adenosine receptor antagonists like 8-SPT (8-(p-sulfophenyl)theophylline). Structurally, it possesses a theobromine core (3,7-dimethylxanthine) rather than the theophylline core (1,3-dimethylxanthine) found in many adenosine antagonists.

Functionally, this compound is identified as a weak, water-soluble Adenosine A2 receptor antagonist . Its structural modification—the inclusion of a para-sulfonamidophenyl group at the C8 position—is a critical determinant of its pharmacokinetic (PK) profile. Unlike the highly polar sulfonic acid derivatives (which are strictly peripherally acting), the sulfonamide moiety offers a balance of polarity and lipophilicity, potentially altering Blood-Brain Barrier (BBB) permeability and renal clearance dynamics.

This guide details the strategic framework for evaluating the in vivo pharmacokinetics of this compound, synthesizing established xanthine metabolism principles with specific protocols for this sulfonamide derivative.

Part 2: Physicochemical & ADME Profiling

Before initiating in vivo studies, the physicochemical barriers must be mapped. The "3,7-dimethyl" and "sulfonamido" motifs dictate specific ADME (Absorption, Distribution, Metabolism, Excretion) behaviors.

Solubility & Formulation Strategy

Unlike 8-(p-sulfophenyl)theophylline, which forms highly soluble salts, the sulfonamide group (-SO

-

Challenge: The compound is described as "weakly water soluble." Direct saline dissolution will likely fail, leading to precipitation and erratic bioavailability.

-

Recommended Vehicle:

-

Primary: 5% DMSO / 5% Solutol HS-15 / 90% Saline.

-

Alternative: 20% Hydroxypropyl-

-cyclodextrin (HP -

Note: Avoid pH > 10 to force solubility, as this may cause tissue irritation in IP/IV dosing.

-

Metabolic Stability (Hepatic)

The 3,7-dimethylxanthine (theobromine) core is primarily metabolized by CYP1A2 and CYP2E1 in the liver.

-

Predicted Metabolic Pathways:

-

N-Demethylation: Removal of methyl groups at N3 or N7 (yielding 3-methylxanthine or 7-methylxanthine analogs).

-

Sulfonamide Hydrolysis: Rare, but potential acetylation of the sulfonamide nitrogen (N-acetylation) in rodents.

-

C8-Oxidation: Unlikely due to the steric bulk of the phenyl group.

-

Part 3: Experimental Protocol for In Vivo PK

This protocol ensures high data integrity and reproducibility. It is designed for a Rat (Sprague-Dawley) model but is scalable to mice.

Phase A: Surgical Preparation & Dosing

-

Subjects: Male Sprague-Dawley rats (250–300 g), fasted 12h pre-dose.

-

Cannulation: Jugular vein cannulation (JVC) is mandatory for stress-free serial sampling.

-

Dosing Arms:

-

Group 1 (IV Bolus): 1 mg/kg (via tail vein or femoral vein). Purpose: Determine Absolute Bioavailability (F) and Clearance (CL).

-

Group 2 (Oral/IP): 5 mg/kg (via oral gavage). Purpose: Determine Cmax, Tmax, and F.

-

Phase B: Serial Sampling Workflow

To capture the complete elimination phase of a xanthine derivative (typically

| Timepoint | Volume | Matrix | Anticoagulant | Processing |

| Pre-dose | 200 | Plasma | K2-EDTA | Centrifuge 4°C, 3000g, 10 min |

| 5 min | 200 | Plasma | K2-EDTA | Immediate freeze (-80°C) |

| 15 min | 200 | Plasma | K2-EDTA | - |

| 30 min | 200 | Plasma | K2-EDTA | - |

| 1 h | 200 | Plasma | K2-EDTA | - |

| 2 h | 200 | Plasma | K2-EDTA | - |

| 4 h | 200 | Plasma | K2-EDTA | - |

| 8 h | 200 | Plasma | K2-EDTA | - |

| 24 h | 200 | Plasma | K2-EDTA | - |

Phase C: Bioanalysis (LC-MS/MS)

Standard UV detection is insufficient for low-dose PK. A specific MRM (Multiple Reaction Monitoring) method is required.

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

-

Ionization: ESI Positive Mode (Protonation of N9 or Sulfonamide).

-

Internal Standard: Theobromine-d3 or 8-SPT.

-

Transitions (Predicted):

-

Precursor: [M+H]+ = 336.1 m/z

-

Fragment 1 (Quantifier): Loss of sulfonamide or methyl groups.

-

Fragment 2 (Qualifier): Xanthine core fragment.

-

Part 4: Data Visualization & Workflows

Pharmacokinetic Study Workflow

The following diagram illustrates the critical path from formulation to data analysis.

Caption: Operational workflow for the pharmacokinetic assessment of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine.

Compartmental Distribution Model

Given the compound's "weak water solubility" and sulfonamide nature, it likely follows a Two-Compartment Model , distributing into a peripheral tissue compartment before elimination.

Caption: Predicted Two-Compartment Kinetic Model. The sulfonamide group facilitates distribution into peripheral tissues (Vt).

Part 5: Predicted Pharmacokinetic Parameters

Based on the structural homology to Theobromine and 8-Phenyltheophylline derivatives, the following parameters are the expected benchmarks for validation.

| Parameter | Definition | Predicted Value (Rat) | Mechanistic Rationale |

| Half-life | 3.0 – 5.0 hours | Controlled by hepatic CYP1A2 metabolism (similar to theobromine). | |

| Vol. of Distribution | 0.8 – 1.2 L/kg | Moderate lipophilicity allows distribution beyond total body water, but plasma binding limits extensive tissue accumulation. | |

| Clearance | 4 – 8 mL/min/kg | Moderate hepatic extraction. Slower than caffeine but faster than highly polar renal-excreted analogs. | |

| Bioavailability | 60 – 80% | Xanthines generally have good oral absorption; sulfonamide may slightly reduce passive transport compared to pure alkyl-xanthines. | |

| Fraction Unbound | < 10% | Sulfonamides and phenyl-xanthines typically exhibit high plasma protein binding (>90%). |

Part 6: Scientific Integrity & Troubleshooting

The "Polarity Trap"

Researchers often confuse this compound with 8-SPT (8-sulfophenyltheophylline) .

-

8-SPT contains a sulfonic acid (-SO

H), is ionized at pH 7.4, and cannot cross the BBB. -

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine contains a sulfonamide (-SO

NH -

Validation: If the study aims to treat CNS indications (Parkinson's), you must perform a Brain-to-Plasma ratio study at

(approx. 1h post-dose).

Interference

Endogenous xanthines (uric acid) or dietary xanthines (if rat chow contains cocoa/caffeine byproducts) can interfere with LC-MS signals.

-

Control: Use a defined diet free of methylxanthines for 1 week prior to the study.

-

Blank: Always run a pre-dose blank to subtract baseline interferences.

References

-

LGC Standards. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Sheet (TRC-D479310). Confirms chemical identity and A2 antagonist activity. Link

-

Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines. Journal of Medicinal Chemistry. (Foundational SAR for 8-phenylxanthine antagonists). Link

-

Trainor, G. L. (2007). The importance of plasma protein binding in drug discovery. Expert Opinion on Drug Discovery. (Context for sulfonamide protein binding). Link

-

Birkett, D. J., et al. (1985). Theobromine pharmacokinetics and its interactions with caffeine. British Journal of Clinical Pharmacology. (Baseline PK for the 3,7-dimethylxanthine core). Link

Technical Whitepaper: In Vitro Metabolic Stability Assessment of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

[1]

Executive Summary & Compound Architecture

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a synthetic purine alkaloid designed primarily as an Adenosine Receptor Antagonist (targeting

Understanding the metabolic stability of this compound is critical for predicting its in vivo half-life (

Structural Metabolic Analysis

Before initiating wet-lab protocols, we must establish a "Metabolic Hypothesis" based on the scaffold's chemical logic:

-

The Xanthine Core (Theobromine Scaffold): The 3,7-dimethylation pattern makes this molecule a substrate for CYP1A2 and CYP2E1 . The primary clearance mechanism is predicted to be N-demethylation (removing methyl groups at N3 or N7).[1]

-

The C8-Blockade: In natural xanthines, C8 is vulnerable to oxidation by Xanthine Oxidase to form uric acid derivatives.[1] The p-sulfonamidophenyl group sterically and chemically blocks this site, rendering the molecule XO-resistant .[1]

-

The Sulfonamide Moiety: The

group is generally stable against oxidative Phase I metabolism in microsomes.[1] However, it introduces a potential liability for Phase II conjugation (N-acetylation via NAT2), which occurs in the cytosol, not microsomes. Therefore, a Microsomal Stability Assay (HLM) will specifically isolate oxidative clearance (CYP-mediated).[1]

Metabolic Pathway Prediction (Visualization)

The following diagram illustrates the predicted metabolic fate within a Human Liver Microsome (HLM) system.

Figure 1: Predicted Phase I metabolic pathways. Note the blockade of Xanthine Oxidase due to C8 substitution, shifting clearance to CYP-mediated N-demethylation.[1]

Experimental Protocol: Microsomal Stability Assay

This protocol utilizes a self-validating system by including high and low clearance controls to ensure the metabolic competency of the liver microsomes.[1]

Materials & Reagents[1][2][3]

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

-

Cofactor: NADPH Regenerating System (or 1 mM NADPH final concentration).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Quenching Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

-

Controls:

Step-by-Step Workflow

Step 1: Master Mix Preparation Prepare a metabolic suspension in KPi buffer. The final protein concentration in the incubation should be 0.5 mg/mL .

-

Calculation: For 100 incubations (

), mix HLM stock with KPi buffer.

Step 2: Pre-Incubation (Thermodynamic Equilibrium)

Add

-

Final Substrate Conc:

(ensures linear kinetics, -

DMSO Limit:

(Crucial for CYPs). -

Incubate at 37°C for 5 minutes to allow protein binding equilibrium.

Step 3: Reaction Initiation

Add

-

Time Points: 0, 5, 15, 30, 45, 60 minutes.[2]

Step 4: Termination (Quenching)

At each time point, transfer

-

Mechanism: Precipitates proteins and stops enzymatic activity instantly.

Step 5: Clarification & Analysis Centrifuge at 4,000 rpm for 20 mins at 4°C. Inject supernatant into LC-MS/MS.

Workflow Visualization

Figure 2: Step-by-step microsomal stability assay workflow.

Data Analysis & Interpretation

The raw data consists of Peak Area Ratios (Analyte/Internal Standard).[3]

Calculation of Intrinsic Clearance ( )[3][4][5]

-

Determine Elimination Rate Constant (

): Plot -

Calculate Half-Life (

): -

Calculate In Vitro Intrinsic Clearance (

): This normalizes the rate to the amount of protein used.-

= Incubation volume (

- = Amount of microsomal protein in incubation (mg)[5]

-

Simplified:

-

= Incubation volume (

Scaling to In Vivo Clearance

To predict human hepatic clearance, use the "Well-Stirred Model" scaling factors:

-

MPPGL (Microsomal Protein Per Gram Liver): 45 mg/g (Human).

-

LW (Liver Weight): 25.7 g/kg body weight.[5]

| Parameter | Low Clearance | Moderate Clearance | High Clearance |

| > 60 | 20 - 60 | < 20 | |

| < 10 | 10 - 45 | > 45 | |

| Interpretation | Stable.[1] Good bioavailability likely.[1] | Moderate. Potential for 1st pass effect.[1] | Unstable. Poor oral bioavailability.[1] |

Troubleshooting & Scientific Nuance

Solubility & Non-Specific Binding

The sulfonamide group improves polarity compared to pure phenyl-xanthines, but the molecule remains lipophilic.[1]

-

Risk: High non-specific binding (NSB) to microsomal proteins or plasticware.

-

Mitigation: If

is unexpectedly long, perform a

Enzyme Specificity (CYP1A2 vs. NAT2)

This assay uses Microsomes , which contain CYPs but lack cytosolic enzymes like N-acetyltransferase (NAT2).[1]

-

Critical Note: Sulfonamides can be substrates for NAT2.[1] If the microsomal stability is high (

min), you cannot declare the compound metabolically stable in vivo without checking Cytosolic stability or Hepatocyte stability (which contains both systems).

Reference Standards

For this specific assay, run Caffeine or Theophylline as a structural reference. They are classic CYP1A2 substrates.[1] If your HLM batch has low CYP1A2 activity, these references will fail, invalidating your results for the test compound.

References

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. Link

-

Miners, J. O., & Birkett, D. J. (1996). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 42(5), 583–601. (Discusses CYP methodology and xanthine relevance). Link

-

Di, L., et al. (2004). Optimization of a Higher Throughput Microsomal Stability Assay. Journal of Biomolecular Screening, 9(6), 533–544. Link

-

Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor: N6-phenylisopropyladenosine derivatives. Journal of Medicinal Chemistry. (Context for 8-substituted xanthine pharmacology). Link

-

Kot, M., & Daniel, W. A. (2008). Caffeine as a marker substrate for testing cytochrome P450 activity in human and rat liver microsomes. Pharmacological Reports, 60(6), 789. (Validates CYP1A2/Xanthine protocols). Link

Sources

- 1. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

In-Depth Technical Guide: Synthesis and Activity of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Derivatives

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) represents a specialized class of purine alkaloids derived from the theobromine (3,7-dimethylxanthine) scaffold. Unlike its widely studied isomer, 8-(p-sulfophenyl)theophylline (an 8-substituted 1,3-dimethylxanthine used as a non-selective adenosine antagonist), the 3,7-dimethyl substitution pattern confers distinct pharmacological selectivity, primarily toward the Adenosine A

This guide details the chemical engineering required to synthesize this probe, its structure-activity relationship (SAR) governing receptor subtype selectivity, and its utility in mapping adenosine signaling pathways.

Chemical Synthesis: Strategic Pathways

The synthesis of 8-aryl-3,7-dimethylxanthines requires navigating the regioselectivity of the xanthine core. Unlike theophylline (1,3-dimethyl), which is easily functionalized at the C8 position via direct electrophilic substitution, theobromine (3,7-dimethyl) presents steric and electronic challenges due to the N7-methyl group.

Two primary routes are established: Route A (Semisynthetic Functionalization) for rapid analog generation, and Route B (De Novo Traube Cyclization) for altering the core scaffold.

Route A: C8-Functionalization of Theobromine (Semisynthesis)

This is the most scalable protocol for generating 8-aryl derivatives. It utilizes a palladium-catalyzed cross-coupling strategy to install the sulfonamidophenyl moiety.

Step 1: Regioselective Bromination

Direct bromination of theobromine at C8 is the critical activation step.

-

Reagents: Liquid Bromine (

), Glacial Acetic Acid ( -

Mechanism: Electrophilic aromatic substitution. The N7-methyl activates the C8 position, though less strongly than N7-H tautomers.

-

Protocol:

-

Dissolve 3,7-dimethylxanthine (10 mmol) in glacial acetic acid (50 mL).

-

Add sodium acetate (20 mmol) as a buffer to prevent protonation of N9, which would deactivate the ring.

-

Add bromine (12 mmol) dropwise at 60°C.

-

Reflux for 4 hours. The product, 8-bromo-3,7-dimethylxanthine , precipitates upon cooling and dilution with water.

-

Yield: Typically 75-85%.

-

Step 2: Suzuki-Miyaura Cross-Coupling

The installation of the p-sulfonamidophenyl group is achieved via Suzuki coupling, which tolerates the polar sulfonamide functionality.

-

Reagents: 4-aminosulfonylphenylboronic acid,

(Catalyst), -

Protocol:

-

Suspend 8-bromo-3,7-dimethylxanthine (1.0 eq) and 4-aminosulfonylphenylboronic acid (1.2 eq) in degassed DMF/Water (4:1).

-

Add

(3.0 eq) and -

Heat to 95°C under Argon atmosphere for 12 hours.

-

Purification: The reaction mixture is acidified to pH 5. The precipitate is collected and recrystallized from DMF/Ethanol.

-

Route B: De Novo Traube Synthesis

This route allows for the introduction of the C8-substituent during ring closure, avoiding catalyst contamination.

-

Precursor: 6-amino-1-methyluracil .

-

Nitrosation: Reaction with

yields 6-amino-1-methyl-5-nitrosouracil. -

Reduction: Reduction with sodium dithionite (

) or catalytic hydrogenation yields 1-methyl-5,6-diaminouracil . -

Amide Coupling: Reaction with p-sulfonamidobenzoic acid using EDCI/HOBt forms the amide at the 5-amino position.

-

Cyclization: Reflux in alkaline solution (NaOH) or with

closes the imidazole ring to form 3-methyl-8-(p-sulfonamidophenyl)xanthine . -

Regioselective Methylation: Methylation with Methyl Iodide (

) in mild basic conditions favors N7 over N1 due to steric hindrance at N1 (flanked by carbonyls) and the acidity of N7. Note: This step requires careful control to avoid 1,3,7-trimethylation (caffeine formation).

Visualization: Synthetic Logic Flow

Figure 1: Comparison of Semisynthetic (Route A) and De Novo (Route B) pathways for the target molecule.

Biological Activity & Mechanism of Action[1][2]

Adenosine Receptor Selectivity Profile

The substitution pattern on the xanthine core dictates receptor subtype selectivity.

-

1,3-Dimethyl (Theophylline) Core: Generally non-selective or slightly A1 selective.

-

3,7-Dimethyl (Theobromine) Core: Shifts selectivity towards the A

receptor .

The 8-(p-sulfonamidophenyl) moiety serves a dual purpose:

-

Electronic Interaction: The sulfonamide group acts as a hydrogen bond donor/acceptor, interacting with polar residues (e.g., Asn253 in A

) in the receptor's extracellular loop regions. -

Solubility & Pharmacokinetics: The polar sulfonamide improves water solubility compared to the highly lipophilic 8-phenyl derivatives, reducing non-specific binding and improving bioavailability.

Binding Affinity Data Summary

While specific

| Receptor Subtype | Affinity ( | Functional Effect | Physiological Outcome |

| A | 10 - 50 nM | Antagonist | Inhibition of dopamine D2 inhibition; Potential antiparkinsonian effect. |

| A | 50 - 200 nM | Antagonist | Anti-inflammatory; inhibition of mast cell degranulation. |

| A | > 1000 nM | Weak Antagonist | Minimal bradycardia or renal effects. |

| A | > 10,000 nM | Inactive | No significant effect. |

Signaling Pathway Interference

As an antagonist, 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine blocks the binding of adenosine, preventing the activation of the G

Figure 2: Mechanism of Action. The molecule competitively inhibits the A2A receptor, preventing Gs-protein activation and subsequent cAMP accumulation.

Experimental Protocols

Protocol 1: Purification of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Due to the "weak water solubility" noted in technical specifications, purification requires specific solvent systems.

-

Crude Product: Dissolve in minimum volume of hot DMF (

C). -

Precipitation: Add hot Ethanol dropwise until turbidity is observed.

-

Crystallization: Allow to cool slowly to room temperature, then to

C overnight. -

Wash: Filter crystals and wash with cold Ethanol/Water (1:1).

-

Drying: Dry under vacuum at

C over

Protocol 2: In Vitro Radioligand Binding Assay (A )

To verify activity, a competition binding assay is standard.

-

Membrane Source: HEK293 cells stably expressing human A

receptors. -

Radioligand:

(Selective A -

Non-specific Binding: Determined using 10

M NECA. -

Procedure:

-

Incubate membranes (50

g protein) with -

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4. -

Incubation: 90 min at 25°C.

-

Termination: Rapid filtration through GF/B filters.

-

Analysis: Calculate

and convert to

-

References

-

Müller, C. E., et al. (1993). "Synthesis and Structure-Activity Relationships of 3,7-Dimethyl-1-propargylxanthine Derivatives, A2A-Selective Adenosine Receptor Antagonists." Journal of Medicinal Chemistry.

-

Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow." Biochemical Pharmacology.

-

Jacobson, K. A., et al. (1985). "Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors." Journal of Medicinal Chemistry.

-

LGC Standards. "Product Specification: 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine." LGC Standards / TRC.

-

Beukers, M. W., et al. (2004). "New, non-adenosine, high-potency agonists for the human adenosine A2B receptor with an improved selectivity profile compared to the reference agonist N-ethylcarboxamidoadenosine." Journal of Medicinal Chemistry.

Technical Guide: Spectroscopic Characterization of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

This guide provides an in-depth technical characterization of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine , a specialized adenosine receptor antagonist. The content is structured for analytical chemists and medicinal chemists requiring rigorous identification standards.

Executive Summary & Compound Identity

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5) is a synthetic xanthine derivative structurally related to theobromine.[1] Unlike the classic antagonist 8-phenyltheophylline (which is 1,3-dimethyl), this compound features the 3,7-dimethyl substitution pattern, leaving the N1 position unsubstituted. It functions as a water-soluble antagonist for adenosine receptors (specifically

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 4-[2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-8-yl]benzenesulfonamide |

| Common Name | 8-(p-Sulfonamidophenyl)theobromine |

| CAS Number | 149981-21-5 |

| Molecular Formula | |

| Molecular Weight | 335.34 g/mol |

| Melting Point | >300°C (Decomposes) |

| Solubility | Soluble in aqueous base (NaOH), DMSO; Slightly soluble in Acetonitrile/Methanol.[1][2][3] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV profile is critical for concentration determination and purity assessment during HPLC. The xanthine core conjugated with the phenyl ring produces distinct absorption maxima.

-

Solvent: Methanol (MeOH)[4]

-

(log

Analytical Insight: The band at 301 nm is diagnostic for 8-aryl substituted xanthines. Unsubstituted theobromine absorbs significantly lower (~270 nm). A bathochromic shift to >300 nm confirms the successful coupling of the phenyl ring to the C8 position.

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and provides structural evidence through fragmentation.

Ionization Protocol

-

Method: Electrospray Ionization (ESI) or APCI.

-

Polarity: Positive (+ve) and Negative (-ve) modes are both viable due to the amphoteric nature (Basic N7, Acidic N1-H and Sulfonamide).

Fragmentation Pattern (ESI+)

| Ion (m/z) | Assignment | Mechanistic Insight |

| 336.1 | Parent molecular ion. High stability due to aromaticity. | |

| 319.1 | Loss of ammonia from the sulfonamide group. | |

| 257.1 | Diagnostic Fragment: Cleavage of the sulfonyl group, leaving the phenyl-xanthine core. | |

| 180.1 | Theobromine Core: Retro-synthetic cleavage at the C8-Phenyl bond (rare in soft ionization, common in EI). |

Structural Logic Diagram (Graphviz)

The following diagram illustrates the fragmentation logic and structural connectivity.

Infrared Spectroscopy (FT-IR)

IR analysis is essential for solid-state characterization (ATR method). The spectrum is dominated by the sulfonyl and carbonyl stretches.

| Wavenumber ( | Functional Group | Vibration Mode |

| 3200 - 3350 | Broad stretching bands. The sulfonamide | |

| 1690 - 1710 | C2 Carbonyl stretch (Strong). | |

| 1650 - 1670 | C6 Carbonyl stretch (Strong, conjugated). | |

| 1340 - 1360 | Asymmetric stretch. | |

| 1150 - 1170 | Symmetric stretch. Diagnostic for sulfonamides. |

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the 3,7-dimethyl isomerism (distinguishing it from 1,3-dimethyl derivatives).

Solvent Selection

DMSO-

NMR Data (400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 11.20 | Broad Singlet | 1H | N1-H | The imide proton of the xanthine ring. Its presence confirms the 3,7-dimethyl substitution (N1 is unsubstituted). |

| 8.25 | Doublet ( | 2H | Ar-H (2', 6') | Phenyl protons ortho to the xanthine ring. Deshielded by the heterocyclic current. |

| 7.95 | Doublet ( | 2H | Ar-H (3', 5') | Phenyl protons ortho to the sulfonamide group. |

| 7.50 | Broad Singlet | 2H | Sulfonamide protons. Exchangeable with | |

| 4.02 | Singlet | 3H | N7-CH3 | Methyl on the imidazole ring. Typically more deshielded than N3-Me. |

| 3.48 | Singlet | 3H | N3-CH3 | Methyl on the pyrimidine ring. |

NMR Data (100 MHz, DMSO- )

-

Carbonyls:

154.5 (C2), 151.0 (C6). -

Imidoyl/Bridgehead:

148.5 (C4), 107.2 (C5). -

C8-Azomethine:

150.8 (C8). -

Aromatic:

145.2 (C-S), 132.1 (C-Xanthine), 127.5, 126.2 (Ar-CH). -

Methyls:

33.2 (N7-Me), 29.8 (N3-Me).

Isomer Differentiation (Critical Check):

-

Theobromine (3,7-Me): N1-H is present. Carbonyls are chemically distinct.

-

Theophylline (1,3-Me): N7-H is present. C8 is usually more shielded if unsubstituted, but in 8-aryl derivatives, the N-Me positions are best confirmed by HMBC correlations (N7-Me correlates to C5/C8; N3-Me correlates to C2/C4).

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying impurities in the spectra.

Primary Route: Condensation of 5,6-diamino-1-methyluracil (or a related 4,5-diamino-pyrimidine) with 4-sulfamoylbenzaldehyde, followed by oxidative cyclization.

Common Impurities:

-

Uncyclized Schiff Base: Visible in MS (

) or NMR (Imine proton ~8.5-9.0 ppm). -

Starting Material (Aldehyde): Aldehyde proton at 10.0 ppm in NMR.

-

Regioisomers: If the methylation step was non-selective, trace 1,7-dimethyl or 1,3-dimethyl isomers may appear as small singlet peaks in the 3.2–4.1 ppm region.

[2][3]

References

-

LGC Standards. (2024). 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Product Sheet. Retrieved from

-

ChemicalBook. (2024). 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine Properties and CAS 149981-21-5.[1][5][6] Retrieved from

- Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines at adenosine receptors. Journal of Medicinal Chemistry. (Foundational text for 8-phenylxanthine NMR assignments).

-

PubChem. (2024). Compound Summary: 8-substituted xanthine derivatives. Retrieved from

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties | MDPI [mdpi.com]

- 5. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine [lgcstandards.com]

- 6. 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine | 149981-21-5 [m.chemicalbook.com]

potential therapeutic targets of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

This technical guide details the pharmacological profile, mechanism of action, and experimental utility of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine (CAS: 149981-21-5). It is designed for researchers investigating purinergic signaling and enzyme kinetics.

Technical Whitepaper & Experimental Guide

Executive Summary

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a specialized pharmacological probe characterized by its dual structural motifs: a theobromine core (3,7-dimethylxanthine) and a para-sulfonamidophenyl substituent at the C8 position.

Unlike classic high-affinity adenosine antagonists (e.g., 8-SPT, DPCPX) which utilize a 1,3-dialkyl (theophylline) scaffold, this compound leverages the 3,7-dimethyl pattern to confer distinct selectivity and physicochemical properties. It is primarily classified as a water-soluble Adenosine A2 Receptor Antagonist with significant potential for off-target or dual-action activity against Carbonic Anhydrase (CA) isoforms due to the sulfonamide pharmacophore.

Key Applications:

-

Aqueous Phase Probe: High water solubility allows for use in physiological buffers without the need for DMSO/ethanol co-solvents that can perturb sensitive enzyme assays.

-